molecular formula C17H14N4S B3728180 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

Cat. No. B3728180
M. Wt: 306.4 g/mol
InChI Key: VHAINAIUXAZXJM-HMXFOJJMSA-N
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Description

1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as MBTH-Hydrazone, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been investigated for its potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. Studies have shown that 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, it has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and fungal cells, it has been shown to inhibit cell wall synthesis and energy production. Additionally, 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been shown to exhibit antioxidant activity and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is its broad spectrum of activity against various types of cells and microorganisms. Additionally, it is relatively easy to synthesize and has low toxicity in vitro. However, one limitation of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene. One area of interest is the development of new drugs based on the structure of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene and to identify its molecular targets. Finally, research is needed to improve the solubility and bioavailability of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene to enhance its potential as a therapeutic agent.

properties

IUPAC Name

(Z)-N-[(Z)-1H-indol-3-ylmethylideneamino]-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-21-15-8-4-5-9-16(15)22-17(21)20-19-11-12-10-18-14-7-3-2-6-13(12)14/h2-11,18H,1H3/b19-11-,20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAINAIUXAZXJM-HMXFOJJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-[(Z)-1H-indol-3-ylmethylideneamino]-3-methyl-1,3-benzothiazol-2-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
Reactant of Route 2
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
Reactant of Route 3
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
Reactant of Route 4
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
Reactant of Route 5
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
Reactant of Route 6
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

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